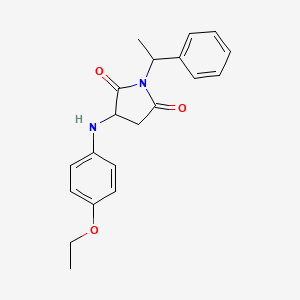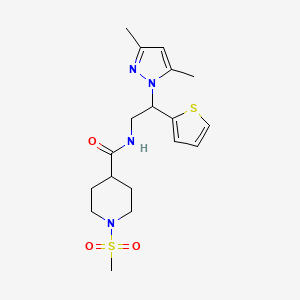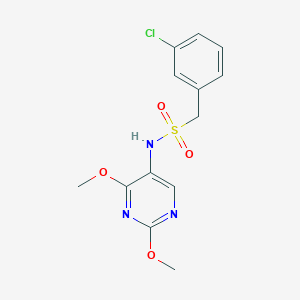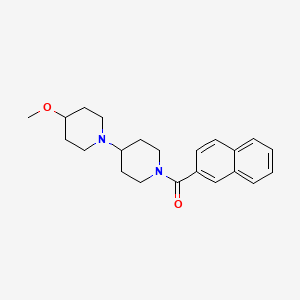![molecular formula C18H14ClN3O4 B2590912 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-81-6](/img/structure/B2590912.png)
4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound It consists of a benzamide core substituted with a chlorine and nitro group, and a pyrroloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available compounds such as 4-chlorobenzoyl chloride, 3-nitroaniline, and specific pyrroloquinoline derivatives.
Step-by-Step Synthesis
Aromatic Substitution: : 4-chlorobenzoyl chloride is reacted with 3-nitroaniline in the presence of a base (like pyridine) to form 4-chloro-3-nitrobenzamide.
Cyclization: : The resultant 4-chloro-3-nitrobenzamide is subjected to cyclization with the desired pyrroloquinoline derivative under acidic conditions to form the final product. Industrial Production Methods Industrial production involves optimizing the reaction conditions to scale up the synthesis, ensuring higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitro group can be reduced to an amine under reducing conditions.
Reduction: : The nitro group can undergo further reduction to yield corresponding hydroxylamine or amine derivatives.
Substitution: : The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: : Amines, thiols, and alcohols under basic conditions.
Solvents: : Dichloromethane, ethanol, and dimethylformamide.
Major Products: Depending on the reaction conditions, major products include:
3-amino-4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.
Various substituted derivatives of the benzamide or pyrroloquinoline core.
Scientific Research Applications
Chemistry
As a precursor in the synthesis of complex organic molecules.
Investigated for its unique structural properties and reactivity in organic synthesis.
Biology
Utilized in the study of enzyme-inhibitor interactions due to its potential as a ligand.
Medicine
Explored for its potential use as an intermediate in the synthesis of pharmacologically active compounds.
Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry
Used in the manufacture of specialty chemicals.
Mechanism of Action
Effect Mechanism: 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibits its effects through specific interactions with molecular targets.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may bind to active sites of enzymes, inhibiting their activity.
Cellular Pathways: : It may interact with cellular proteins and influence signaling pathways, leading to altered cell behavior.
Comparison with Similar Compounds
When comparing with similar compounds such as other benzamides or pyrroloquinoline derivatives, 4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to:
Unique Structural Properties: : The specific arrangement of functional groups allows for a unique reactivity profile.
Enhanced Biological Activity: : Its specific substitutions enhance interactions with biological targets.
Similar Compounds
4-chloro-3-nitrobenzamide: : Lacks the pyrroloquinoline moiety.
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: : Lacks the chlorine and nitro groups.
This concludes the detailed article on this compound. Quite a mouthful, but it's fascinating stuff! What do you think?
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-14-4-3-11(8-15(14)22(25)26)18(24)20-13-6-10-2-1-5-21-16(23)9-12(7-13)17(10)21/h3-4,6-8H,1-2,5,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACNCPTZAVTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)


![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2590833.png)
![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B2590838.png)
![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)
![2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2590846.png)
![ethyl 4-[4-({3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2590848.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B2590850.png)

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
